2-Pentylpyridine - 2294-76-0

2-Pentylpyridine

Catalog Number: EVT-289225
CAS Number: 2294-76-0
Molecular Formula: C10H15N
Molecular Weight: 149.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Pentylpyridine is an alkylpyridine, a class of organic compounds characterized by a pyridine ring substituted with an alkyl group. It is a significant flavor and aroma compound found in various cooked foods, particularly those subjected to high-heat cooking methods like frying and roasting. 2-Pentylpyridine contributes to the characteristic "roasted," "nutty," or "meaty" aromas often associated with these foods. [, , , , ]

Synthesis Analysis
  • Thermal Interaction of Amino Acids and 2,4-Decadienal: Heating 2,4-decadienal, a product of lipid oxidation, with amino acids like asparagine and glutamine leads to the formation of 2-pentylpyridine. This reaction is influenced by factors like temperature, pH, and the specific amino acid used. [, , ]
  • Reaction of Oxidized Chicken Fat and Cysteine: Heating oxidized chicken fat with cysteine generates various flavor compounds, including 2-pentylpyridine. This method highlights the role of lipid oxidation and amino acid interactions in generating this compound in cooked meat. []
  • Model Reactions with Lipid Oxidation Products: Reacting lysine or glycine with lipid oxidation products like (2E,4E)-decadienal in the presence or absence of glucose can yield 2-pentylpyridine, albeit in smaller quantities compared to other methods. []
Applications
  • Flavor and Aroma Research: Understanding the formation, sensory properties, and potential interactions of 2-pentylpyridine is essential for developing and optimizing food flavors. Researchers use this compound as a model system to study the generation of specific aromas during cooking. [, , , ]
  • Food Analysis: Identifying and quantifying 2-pentylpyridine in various food products helps researchers understand the impact of different cooking methods and ingredients on flavor development. This information can be used to improve food processing techniques and enhance product quality. [, ]
  • Lipid Oxidation Studies: The formation of 2-pentylpyridine is closely linked to lipid oxidation in foods. Studying the factors influencing its production provides insights into the mechanisms and consequences of lipid oxidation during food processing and storage. [, , , ]
  • Maillard Reaction Studies: 2-Pentylpyridine is a product of complex interactions between amino acids and lipid oxidation products, often occurring during the Maillard reaction. Investigating its formation pathways contributes to a deeper understanding of this crucial food chemistry reaction. [, , ]

Properties

CAS Number

2294-76-0

Product Name

2-Pentylpyridine

IUPAC Name

2-pentylpyridine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-2-3-4-7-10-8-5-6-9-11-10/h5-6,8-9H,2-4,7H2,1H3

InChI Key

HSDXVAOHEOSTFZ-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=CC=N1

Solubility

Insoluble in water
Soluble (in ethanol)

Canonical SMILES

CCCCCC1=CC=CC=N1

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